4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Some novel derivatives of pyrimidine-triazole, synthesized from morpholine-based molecules, have shown promising antimicrobial activities against selected bacterial and fungal strains. These compounds were characterized by spectroscopic techniques and tested in different organic solvents, showcasing their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor and Antioxidant Properties
Morpholine derivatives have also been evaluated for their antitumor activities, with some showing significant effects against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These compounds were synthesized using morpholinylchalcones and tested in vitro, revealing that certain derivatives possess promising activities that could be further optimized for antitumor applications (Muhammad et al., 2017). Additionally, novel derivatives have been designed to investigate their antioxidant activities, particularly against ABTS, demonstrating the potential of these compounds as efficient antioxidants (Aziz et al., 2021).
Enzyme Inhibition
Morpholine-based compounds have been explored for their enzyme inhibition capabilities, specifically targeting CO2 reduction. A series of rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including morpholine derivatives, were synthesized and shown to catalyze CO2 reduction effectively, indicating their utility in this area (Nganga et al., 2017).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of morpholine derivatives. For example, the reaction of methyl (E)-2-phenyl-1-azirine-3-acrylates with hydrazines and amidines to produce various heterocycles involving morpholine has been documented, demonstrating the synthetic versatility of morpholine-containing compounds (Kascheres et al., 1991).
Mechanism of Action
Target of Action
The primary target of this compound is the BET (bromodomain and extra terminal domain) bromodomain family . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription.
Mode of Action
The compound interacts with its target by acting as a potent inhibitor . The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, establishes a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 . This interaction disrupts the normal function of the bromodomains, thereby inhibiting their activity.
Properties
IUPAC Name |
4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOWOAPWJHQQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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